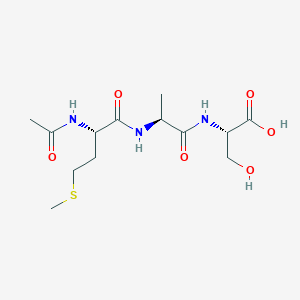

Ac-Met-Ala-Ser-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Ac-Met-Ala-Ser-OH has several scientific research applications:

Biochemistry: Used as a model peptide to study protein folding and stability.

Pharmacology: Investigated for its potential therapeutic effects and as a drug delivery vehicle.

Materials Science: Utilized in the development of peptide-based materials with specific properties.

作用機序

Target of Action

Ac-Met-Ala-Ser-OH (MAS) is a tripeptide that has been used to study the complexation with peptide deformylase (PDF), helping to delineate mechanisms of recognition of mimic-peptides by N-terminal cleaved expression peptide .

Mode of Action

It is known that it interacts with peptide deformylase (pdf), a key enzyme involved in protein synthesis . This interaction helps to understand how mimic-peptides are recognized by N-terminal cleaved expression peptides .

Biochemical Pathways

It is known that n-terminal acetylation, a common modification in eukaryotic proteins, plays a significant role in protein stability . This process involves the transfer of an acetyl group from acetyl coenzyme A to the α-amino group of a protein, transforming a charged protein N-terminus into a hydrophobic segment . This modification can affect key protein properties such as folding, polymerization, stability, interactions, and localization .

Result of Action

It is known that n-terminal acetylation can influence protein stability and the composition of the cell proteome .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Met-Ala-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The initial amino acid, serine, is attached to a resin support.

Coupling: The subsequent amino acids, alanine and methionine, are coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is essential to obtain the final product with the desired specifications.

化学反応の分析

Types of Reactions

Ac-Met-Ala-Ser-OH can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide.

Reduction: The peptide can be reduced using reducing agents such as dithiothreitol (DTT) to break disulfide bonds if present.

Substitution: The serine residue can participate in nucleophilic substitution reactions due to its hydroxyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) under mild conditions.

Reduction: Dithiothreitol (DTT) in aqueous buffer.

Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Reduced peptide with free thiol groups.

Substitution: Alkylated serine derivatives.

類似化合物との比較

Similar Compounds

Met-Ala-Ser: A tripeptide without the acetyl group, used in similar biochemical studies.

Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2: A longer peptide with different biological activities.

Uniqueness

Ac-Met-Ala-Ser-OH is unique due to its specific sequence and the presence of the acetyl group, which can influence its stability and interactions with other molecules. This makes it a valuable tool in various research applications.

生物活性

Ac-Met-Ala-Ser-OH, an acetylated tripeptide composed of Methionine (Met), Alanine (Ala), and Serine (Ser), has garnered attention in biochemical research due to its involvement in various biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is represented by the chemical formula C₁₁H₂₁N₃O₅S and has a molecular weight of 293.36 g/mol. The acetylation at the N-terminus enhances its stability and solubility in biological systems, making it a valuable model compound in peptide research.

Target Enzymes:

this compound interacts primarily with peptide deformylase (PDF), an enzyme crucial for protein synthesis. This interaction is significant as PDF plays a role in the processing of nascent polypeptides, influencing their stability and function.

Biochemical Pathways:

The N-terminal acetylation of peptides like this compound is known to affect protein stability and the overall composition of the cellular proteome. This modification is common in eukaryotic proteins, impacting their interactions and functionality within cellular pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

-

Enzymatic Hydrolysis:

- This compound can be hydrolyzed by enzymes such as aminopeptidase and acyl peptide hydrolase (APEH). A study demonstrated the sequential degradation of this tripeptide by APEH followed by aminoacylase-1 (ACY1), revealing insights into its metabolic pathways .

- Table 1 summarizes the enzymatic activity observed:

Enzyme Activity (nM AA/min/μg lysate) Biological Context APEH Varies based on sample Normal vs. cancer cells ACY1 Varies based on sample Normal vs. cancer cells -

Oxidative Stability:

- The compound's stability against oxidative stress was evaluated through hydroxyl radical-induced oxidation studies. The results indicated that while Met showed higher reactivity towards hydroxyl radicals, Ala and Ser exhibited lower reactivity, suggesting that this compound could serve as a protective agent under oxidative conditions .

-

Transcriptional Profiling:

- In cellular assays, this compound was shown to alter gene expression profiles significantly. This activity was observed across various cell lines, including MCF7 (breast cancer), HepG2 (liver), and A549 (lung) cells, indicating its potential role in modulating cellular responses to external stimuli .

Case Studies

Study 1: Enzymatic Activity Assessment

In a controlled experiment, this compound was subjected to enzymatic assays to quantify the activity of APEH and ACY1. The study found that the ratio of these enzymes' activities varied significantly between normal tissues and cancerous tissues, suggesting a potential biomarker role for the tripeptide in cancer diagnostics .

Study 2: Oxidative Stress Response

Another study examined the oxidative degradation of peptides similar to this compound under radical conditions. The findings indicated that while Met was oxidized to methionine sulfoxide, the overall yield of free amino acids varied significantly depending on the peptide composition, highlighting the importance of specific amino acid sequences in oxidative stability .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O6S/c1-7(11(19)16-10(6-17)13(21)22)14-12(20)9(4-5-23-3)15-8(2)18/h7,9-10,17H,4-6H2,1-3H3,(H,14,20)(H,15,18)(H,16,19)(H,21,22)/t7-,9-,10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPGZVPOLKESGX-HGNGGELXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。